

# In vivo efficacy studies of "2-amino-N-(pyridin-3-yl)benzamide" analogues

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## Compound of Interest

Compound Name: 2-amino-N-(pyridin-3-yl)benzamide

Cat. No.: B1269747

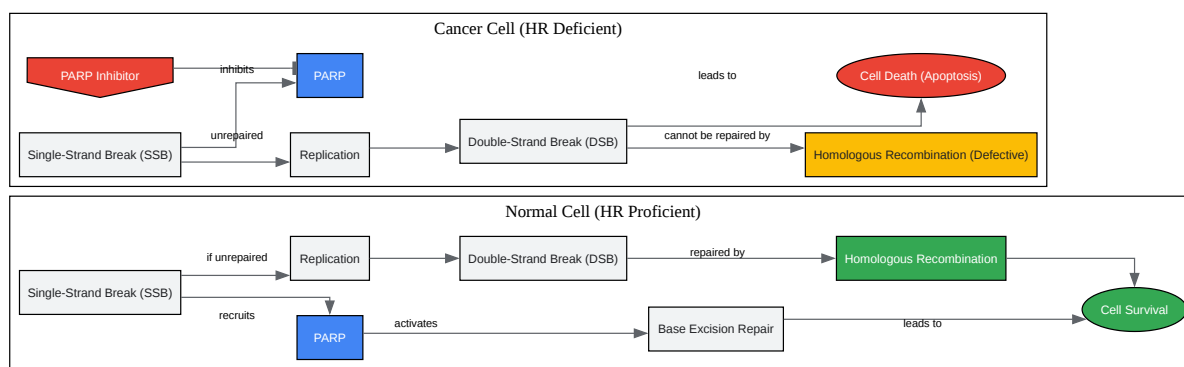
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## Part 1: PARP Inhibitors

Analogues of **2-amino-N-(pyridin-3-yl)benzamide** have been investigated as PARP inhibitors, a class of drugs effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3]

## Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for repairing single-strand DNA breaks. When PARP is inhibited, these breaks can escalate to double-strand breaks during DNA replication. In normal cells, these are repaired by the homologous recombination (HR) pathway. However, in cancer cells with HR defects (e.g., due to BRCA mutations), the inability to repair these double-strand breaks leads to cell death, a concept known as synthetic lethality.[3]



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**Caption:** Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

## In Vivo Efficacy of Niraparib (MK-4827)

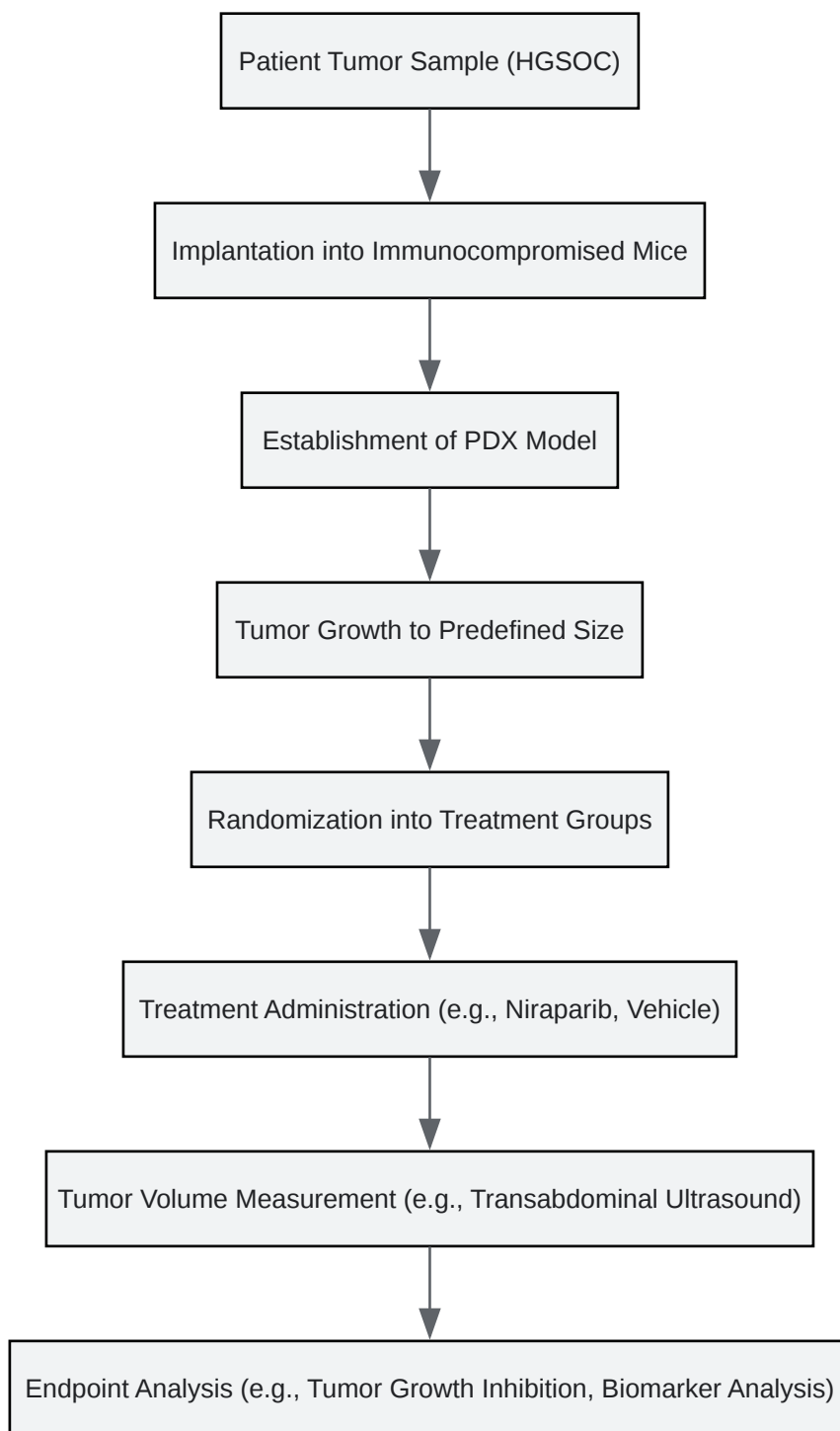
Niraparib is a potent PARP inhibitor. While its direct synthesis from **2-amino-N-(pyridin-3-yl)benzamide** is not specified in the provided results, its mechanism is representative of this class of compounds. In vivo studies have demonstrated its anti-tumor activity in patient-derived xenograft (PDX) models of high-grade serous ovarian carcinoma (HGSOC).[4][5]

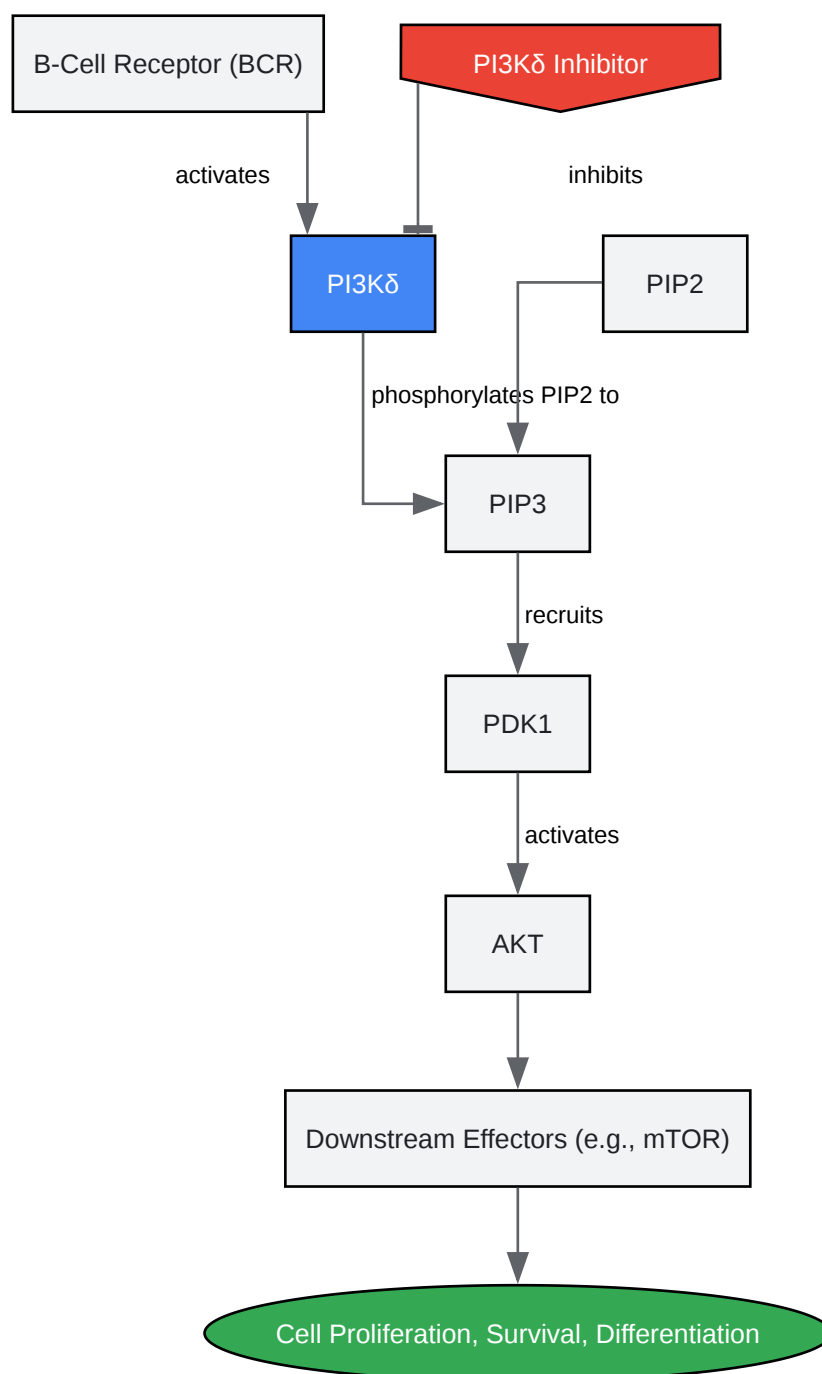
Table 1: In Vivo Efficacy of Single-Agent Niraparib in HGSOC PDX Models[4][5]

PDX Model	HR Status	Niraparib Treatment Outcome
Model 1	Deleterious BRCA2 mutation	Tumor regression
Model 2	Deleterious BRCA2 mutation	Tumor regression
Model 3	RAD51C promoter methylation	Tumor regression
Model 4	Wild-type HR genes	Stable disease
Model 5	Artemis loss	Resistance

## Experimental Protocol: PDX Model Efficacy Study

A representative experimental workflow for evaluating the in vivo efficacy of a PARP inhibitor in a PDX model is outlined below.





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